Cerebroside B

描述

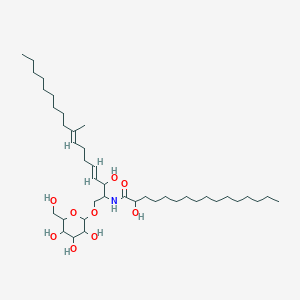

This compound is a natural product found in Termitomyces albuminosus, Albatrellus ellisii, and other organisms with data available.

属性

IUPAC Name |

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSQGNFRWZKFMJ-FRJHFHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201104435 | |

| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88642-46-0 | |

| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88642-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cerebroside B: Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "Cerebroside B" does not refer to a single, universally defined chemical entity. Instead, it is a common name assigned to various monoglycosylceramides isolated from a diverse range of natural sources, including fungi, marine invertebrates, and plants. The specific chemical structure, comprising a ceramide backbone (a sphingoid base linked to a fatty acid) and a single sugar moiety, varies depending on the source organism. This guide provides a comprehensive overview of several compounds designated as this compound, focusing on their discovery, natural origins, methods for isolation and characterization, and known biological activities. Particular emphasis is placed on examples derived from marine and fungal sources, which have garnered significant interest for their potential therapeutic properties, including cytotoxic and neuritogenic effects. Detailed experimental workflows and a summary of quantitative data are presented to aid researchers in this field.

Introduction to Cerebrosides

Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes in animals, plants, and fungi.[1] Their fundamental structure consists of a ceramide molecule to which a single sugar residue, typically glucose or galactose, is attached at the 1-hydroxyl position.[1] This structure imparts amphipathic properties, allowing them to play crucial roles in cellular processes such as cell-cell recognition, signal transduction, and maintaining the integrity of the myelin sheath in the nervous system.[1][2]

The name "this compound" has been used in scientific literature to denote different structures. For example, it can refer to a glucosylceramide from the fungus Aspergillus flavus known as Flavuside B, or to Acanthathis compound from the starfish Acanthaster planci.[2][3] This guide will address these specific examples to provide concrete data and protocols.

Discovery and Natural Sources

The discovery of various compounds named this compound is tied to the exploration of natural products from diverse ecosystems. Researchers have isolated these molecules from marine organisms like starfish and sea cucumbers, as well as terrestrial and marine-derived fungi.[2][3][4][5] The structural diversity arises from variations in the sphingoid base (e.g., chain length, degree of saturation, branching) and the N-acyl fatty acid chain.[2]

Below is a summary of representative compounds that have been named this compound or are closely related, highlighting their natural source and reported yield.

| Compound Name | Natural Source | Organism Type | Yield / Notes | Reference |

| Acanthathis compound | Acanthaster planci (Starfish) | Marine Invertebrate | Not explicitly quantified, but isolated from the CHCl3/MeOH extract. | --INVALID-LINK-- |

| Flavuside B | Penicillium islandicum (Fungus) | Marine-derived Fungus | Not quantified in the cited study. | --INVALID-LINK-- |

| Spiniferosides B & C | Holothuria spinifera (Sea Cucumber) | Marine Invertebrate | Isolated from bioactivity-guided fractionation of the methanolic extract. | --INVALID-LINK--[5] |

| This compound | Termitomyces albuminosus (Fungus) | Fungus | A known constituent, often used as a reference. | --INVALID-LINK--[6] |

| Asteriathis compound | Asterias amurensis (Starfish) | Marine Invertebrate | Isolated from lipophilic fractions of the whole bodies. | --INVALID-LINK--[7][8] |

Experimental Protocols

The isolation and characterization of cerebrosides involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

General Extraction and Purification Protocol

-

Extraction: The source organism (e.g., freeze-dried starfish tissue, fungal mycelia) is typically homogenized and subjected to solvent extraction. A common method is sequential extraction with chloroform-methanol mixtures (e.g., 2:1 followed by 1:2, v/v) to isolate the total lipid content.[9]

-

Solvent Partitioning: The crude lipid extract is then partitioned, for instance, using the Folch method (chloroform/methanol/water), to separate lipids from water-soluble contaminants. The cerebrosides are recovered in the lower chloroform layer.[9]

-

Column Chromatography: The lipid fraction is subjected to silica gel column chromatography. A gradient elution system is employed, starting with non-polar solvents like chloroform and gradually increasing polarity with acetone and finally methanol. Cerebroside-containing fractions are typically eluted with acetone and methanol.[9]

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reversed-phase HPLC to isolate individual cerebroside species to high purity.

Structure Elucidation

The precise chemical structure of a purified cerebroside is determined using a combination of modern spectroscopic and spectrometric techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[8][10] Tandem MS (MS/MS) experiments provide fragmentation patterns that help identify the sphingoid base, the fatty acid chain, and the sugar moiety.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the stereochemistry and connectivity of all atoms in the molecule.[10] This includes confirming the nature of the sugar (e.g., β-D-glucopyranose), the positions of double bonds, and the configuration of chiral centers.[2]

-

Chemical Degradation: In some cases, chemical methods like methanolysis are used to cleave the amide and glycosidic bonds. The resulting fatty acid methyl esters (FAMEs) and long-chain bases can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their structures.[8]

Biological Activity and Signaling Pathways

Cerebrosides isolated from natural sources exhibit a wide range of biological activities, making them attractive candidates for drug development.

Cytotoxic and Anticancer Activity

Several cerebrosides have demonstrated cytotoxic effects against various human cancer cell lines.

-

Cerebrosides from the starfish Ceramaster patagonicus showed moderate cytotoxicity against HT-29 (colon), SK-MEL-28 (melanoma), and MDA-MB-231 (breast) cancer cells.[10]

-

Spiniferosides isolated from the sea cucumber Holothuria spinifera displayed promising cytotoxic activity against the MCF-7 breast adenocarcinoma cell line, with IC50 values for Spiniferoside B (8.13 µM) and C (8.27 µM) being comparable to the standard drug doxorubicin (8.64 µM).[5]

-

Cerebrosides from the fungus Ganoderma lucidum have been studied for their potential to improve learning and memory, possibly by modulating pathways related to neurodegenerative diseases like Alzheimer's.[12][13]

Neuritogenic Activity

A significant and well-documented activity of certain cerebrosides, particularly from starfish, is the promotion of neurite outgrowth.[2] This effect is crucial for neuronal development and regeneration. While the exact signaling cascade for this compound is not fully elucidated, the neuritogenic activity of related glycosphingolipids often involves the activation of complex signaling pathways that converge on the regulation of the cytoskeleton.

Many neurite outgrowth signaling pathways are known to converge on the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.[14] This pathway is a central regulator of cell growth and differentiation. The process can be initiated by various stimuli at the cell surface, leading to a cascade of phosphorylation events that ultimately activate transcription factors and cytoskeletal proteins responsible for neurite extension. Key upstream regulators often include receptor tyrosine kinases and G-protein coupled receptors, which can activate small GTPases like Rac1 and Cdc42, critical players in actin dynamics.[15]

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and structural analysis of this compound.

Signaling Pathway

Caption: A hypothesized signaling pathway for cerebroside-induced neurite outgrowth.

Conclusion

This compound represents a family of structurally diverse glycosphingolipids with significant, untapped therapeutic potential. The compounds isolated from marine invertebrates and fungi have demonstrated noteworthy cytotoxic and neuritogenic activities in preclinical studies. This guide has outlined the current state of knowledge regarding their discovery, natural distribution, and bioactivity. The detailed protocols for isolation and characterization, along with the summary of biological data, serve as a valuable resource for researchers aiming to explore these fascinating molecules for applications in oncology, neuropharmacology, and other areas of drug development. Further investigation is required to fully elucidate the specific molecular targets and signaling pathways of different this compound variants to translate their potential into clinical applications.

References

- 1. Cerebroside - Wikipedia [en.wikipedia.org]

- 2. New Ceramides and Cerebrosides from the Deep-Sea Far Eastern Starfish Ceramaster patagonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Fungal Cerebroside Flavuside B Protects HaCaT Keratinocytes against Staphylococcus aureus Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Holospiniferoside: A New Antitumor Cerebroside from The Red Sea Cucumber Holothuria spinifera: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Cytotoxic Cerebrosides from the Red Sea Cucumber Holothuria spinifera Supported by In-Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C41H77NO9 | CID 11498616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A ceramide and cerebroside from the starfish asterias amurensis Lütken and their plant-growth promotion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Ceramides and Cerebrosides from the Deep-Sea Far Eastern Starfish Ceramaster patagonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. Screening of active components of Ganoderma lucidum and decipher its molecular mechanism to improve learning and memory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct neurite outgrowth signaling pathways converge on ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of neurite outgrowth by Gi/o signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Galactosylceramide (Cerebroside B) in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system.[1][2] They consist of a ceramide backbone linked to a single sugar residue.[1] The two most common types of cerebrosides in mammals are galactosylceramide (GalCer) and glucosylceramide (GlcCer).[1] This guide focuses on the biosynthesis of galactosylceramide, often referred to as galactocerebroside. While the term "Cerebroside B" is not a standard scientific nomenclature, it is most likely used to refer to galactosylceramide, the predominant cerebroside in the central nervous system. This document will, therefore, detail the biosynthetic pathway of galactosylceramide in mammalian cells.

Galactosylceramide plays a crucial role in the formation and maintenance of the myelin sheath, contributing to the proper propagation of nerve impulses.[1][3] Its synthesis is a key indicator of myelination and remyelination processes.[1] Understanding the intricate details of this pathway is vital for research into demyelinating diseases, such as multiple sclerosis, and for the development of therapeutic interventions.

The Core Biosynthesis Pathway of Galactosylceramide

The synthesis of galactosylceramide is a multi-step process that begins in the endoplasmic reticulum (ER) and involves the concerted action of several enzymes and transport proteins. The key event is the transfer of a galactose moiety to a ceramide backbone.

Ceramide Synthesis in the Endoplasmic Reticulum

The journey begins with the de novo synthesis of ceramide, the lipid anchor for all sphingolipids. This process occurs on the cytosolic face of the endoplasmic reticulum.[4] The synthesis of ceramide involves a series of enzymatic reactions:

-

Step 1: Condensation. The rate-limiting step is the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT) , to form 3-ketodihydrosphingosine.

-

Step 2: Reduction. 3-ketodihydrosphingosine is then reduced to dihydrosphingosine by 3-ketodihydrosphingosine reductase .

-

Step 3: Acylation. Dihydrosphingosine is acylated by (dihydro)ceramide synthase to produce dihydroceramide.

-

Step 4: Desaturation. Finally, a double bond is introduced into dihydroceramide by dihydroceramide desaturase to yield ceramide.[4]

The newly synthesized ceramide is then available for further metabolism, including the synthesis of galactosylceramide.

Galactosylation of Ceramide

The pivotal step in the formation of galactosylceramide is the transfer of a galactose molecule from an activated sugar donor, UDP-galactose, to the 1-hydroxyl group of ceramide.

-

Enzyme: This reaction is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT) , also known as 2-hydroxyacylsphingosine 1-beta-galactosyltransferase.[1][3]

-

Location: This enzymatic reaction takes place in the lumen of the endoplasmic reticulum .[5]

-

Substrates: The substrates for this reaction are ceramide and UDP-galactose .

-

Substrate Preference: CGT exhibits a preference for ceramides containing hydroxy fatty acids.[1][3]

For the reaction to occur in the ER lumen, UDP-galactose, which is synthesized in the cytosol, must be transported into the ER. This transport is facilitated by the UDP-galactose transporter (UGT) .[5]

Transport and Further Metabolism

Once synthesized in the ER, galactosylceramide is transported to the Golgi apparatus for further modifications. The exact mechanism of this transport is not fully elucidated but is thought to involve vesicular transport.

In the Golgi, galactosylceramide can be further modified, most notably by sulfation to form sulfatide, a major component of myelin. This reaction is catalyzed by cerebroside sulfotransferase (CST) , which transfers a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the galactose residue of galactosylceramide.

Below is a DOT language script for the biosynthesis pathway of galactosylceramide.

Quantitative Data

The following tables summarize available quantitative data related to the biosynthesis of galactosylceramide. It is important to note that these values can vary depending on the cell type, developmental stage, and experimental conditions.

Table 1: Kinetic Parameters of Galactosyltransferases

| Enzyme | Substrate | Apparent Km | Source Organism/Tissue | Reference |

| UDP-galactosyltransferase | UDP-galactose | 0.024 mM | Human Plasma | --INVALID-LINK-- |

| UDP-galactosyltransferase | N-acetylglucosamine | 3.9 mM | Human Plasma | --INVALID-LINK-- |

Note: Data for UDP-galactose:ceramide galactosyltransferase is limited. The values presented are for a related galactosyltransferase and provide an estimate of the substrate affinity.

Table 2: Substrate Concentrations in Mammalian Cells

| Substrate | Cellular Compartment | Concentration Range | Cell Type/Tissue | Reference |

| UDP-galactose | White Blood Cells | 12.4 ± 4.2 µmol/100g protein | Human | --INVALID-LINK-- |

| UDP-galactose | Extracellular | 0.5 - 30 nM | Various cell lines | --INVALID-LINK-- |

| Ceramide | Endoplasmic Reticulum | Tightly regulated at low levels | General mammalian cells | --INVALID-LINK-- |

Note: Intracellular concentrations of substrates can be highly dynamic and compartment-specific. The provided values are illustrative.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of galactosylceramide.

Assay for UDP-galactose:ceramide galactosyltransferase (CGT) Activity

This protocol is based on a radioactive assay that measures the incorporation of radiolabeled galactose into ceramide.

Materials:

-

Cell or tissue homogenate (e.g., from brain microsomes)

-

Reaction buffer: 0.1 M Tris-HCl (pH 7.4), 15 mM MnCl₂, 2 mM EDTA, 1 mM dithiothreitol, 5 mM nicotinamide

-

Substrates:

-

Ceramide (preferably hydroxy-fatty acid containing ceramide)

-

UDP-[¹⁴C]galactose (radiolabeled)

-

Unlabeled UDP-galactose

-

-

Chloroform/methanol (2:1, v/v)

-

0.88% KCl solution

-

Scintillation cocktail and counter

Procedure:

-

Prepare the enzyme source by homogenizing the tissue or cells in an appropriate buffer and isolating the microsomal fraction by differential centrifugation.

-

In a reaction tube, add the ceramide substrate. It is often necessary to emulsify the lipid substrate with a detergent (e.g., Triton X-100) or by sonication to ensure its availability to the enzyme.

-

Add the reaction buffer to the tube.

-

Initiate the reaction by adding the enzyme preparation and a mixture of unlabeled and UDP-[¹⁴C]galactose.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) with shaking.

-

Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.

-

Perform a Folch extraction by adding 0.88% KCl to partition the phases.

-

Collect the lower organic phase containing the lipids, including the newly synthesized [¹⁴C]galactosylceramide.

-

Wash the organic phase several times with a theoretical upper phase (chloroform/methanol/0.88% KCl in a 3:48:47 ratio) to remove any unincorporated UDP-[¹⁴C]galactose.

-

Evaporate the solvent from the organic phase and dissolve the lipid residue in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the CGT activity.

Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This protocol describes a general method for extracting total lipids from mammalian cells and separating them by TLC.

Materials:

-

Cell pellet

-

Chloroform, Methanol, Water

-

TLC plates (silica gel 60)

-

TLC developing chamber

-

Developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

-

Visualization reagent (e.g., orcinol spray for glycolipids, or iodine vapor)

Procedure:

-

Lipid Extraction (Bligh-Dyer Method): a. Homogenize the cell pellet in a mixture of chloroform and methanol (1:2, v/v). b. Add chloroform and water to achieve a final ratio of chloroform/methanol/water of 2:2:1.8 (v/v/v), which will form a two-phase system. c. Centrifuge to separate the phases. The lipids will be in the lower chloroform phase. d. Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen.

-

Thin-Layer Chromatography: a. Dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v). b. Spot the lipid extract onto the origin of a silica gel TLC plate. c. Place the TLC plate in a developing chamber pre-saturated with the developing solvent. d. Allow the solvent to ascend the plate until it reaches approximately 1 cm from the top. e. Remove the plate from the chamber and allow it to dry completely. f. Visualize the separated lipids by spraying with a visualization reagent (e.g., orcinol spray followed by heating will stain glycolipids purple) or by placing the plate in a chamber with iodine crystals. g. The migration distance of the lipids (Rf value) can be compared to known standards to identify galactosylceramide.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative and high-resolution method for separating and analyzing cerebrosides.

Materials:

-

Dried lipid extract

-

HPLC system with a normal-phase column (e.g., silica or diol)

-

Mobile phase (e.g., a gradient of hexane/isopropanol)

-

Detector (e.g., Evaporative Light Scattering Detector (ELSD) or UV detector after derivatization)

Procedure:

-

Redissolve the dried lipid extract in the initial mobile phase.

-

Inject the sample into the HPLC system.

-

Run a gradient program to separate the different lipid classes. For example, a gradient of increasing isopropanol concentration in hexane can be used to elute lipids from a normal-phase column.

-

Galactosylceramide and glucosylceramide can be separated and quantified based on their retention times compared to authentic standards.

-

For UV detection, lipids can be derivatized with a UV-absorbing tag (e.g., benzoylation) prior to HPLC analysis.

Below is a DOT language script for a typical experimental workflow for analyzing galactosylceramide.

References

- 1. Synthesis of Spin-Labeled α-/β-Galactosylceramides and Glucosylceramides as Electron Paramagnetic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 3. Preparative isolation of monogalactosyl and digalactosyl diglycerides by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UDP-galactose:ceramide galactosyltransferase of rat central-nervous-system myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene regulation of UDP-galactose synthesis and transport: potential rate-limiting processes in initiation of milk production in humans - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Functional Significance of Cerebrosides in Neuronal Cell Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cerebrosides, a class of monoglycosylceramides, are integral components of neuronal cell membranes, playing a pivotal role in membrane structure, myelination, and signal transduction. As the primary glycosphingolipids in the nervous system, particularly galactocerebrosides, they are fundamental to the proper function and stability of neural tissues.[1][2] Alterations in their metabolism are closely linked to the pathophysiology of several neurodegenerative diseases. This technical guide provides an in-depth examination of the functions of cerebrosides, with a particular focus on their structural roles and the signaling pathways mediated by their metabolic precursor, ceramide. We present key quantitative and qualitative findings in structured tables, detail relevant experimental methodologies, and provide visual diagrams of critical pathways and workflows to offer a comprehensive resource for researchers in neuroscience and drug development.

Introduction to Cerebrosides

Cerebrosides are a subgroup of glycosphingolipids characterized by a ceramide (sphingosine linked to a fatty acid) backbone with a single sugar residue attached at the 1-hydroxyl moiety.[2] The nature of this sugar defines the two major types:

-

Galactocerebrosides (Galactosylceramides): These are the principal glycosphingolipids in the brain, found predominantly in neural tissue.[2] They are major constituents of oligodendrocytes and are essential for the formation of the myelin sheath, representing up to 12% of the dry weight of white matter.[2]

-

Glucocerebrosides (Glucosylceramides): Found at lower levels in the nervous system, they are more common in other tissues but serve as the precursor for more complex gangliosides.[2][3]

The term "Cerebroside B" typically refers to a specific molecular species defined by the composition of its fatty acid chain. This guide will discuss the collective functions of this class of lipids in the neuronal membrane.

Core Functions of Cerebrosides in Neuronal Membranes

Structural Integrity and Membrane Dynamics

Cerebrosides are crucial for the structural stability of neuronal membranes.[1] Their unique structure allows for the formation of up to eight intermolecular hydrogen bonds, resulting in a high transition temperature and compact alignment within the membrane.[2] This property influences membrane fluidity and helps stabilize the lipid bilayer.[1]

Furthermore, cerebrosides, along with cholesterol, are key components of specialized membrane microdomains known as lipid rafts .[2][4] These rafts act as platforms for concentrating proteins and receptors, thereby facilitating and regulating critical cellular processes, including:

Myelination and Nerve Conduction

Galactocerebrosides are the single largest molecular component of the myelin sheath, the insulating layer that surrounds nerve fibers.[2] This sheath is essential for saltatory conduction, which dramatically increases the speed and efficiency of nerve impulse transmission.[1] The synthesis of cerebrosides is therefore a direct measure of myelin formation and remyelination, making it a critical area of study for demyelinating diseases like Multiple Sclerosis.[2]

Ceramide-Mediated Signaling in Neuronal Apoptosis

While cerebrosides themselves are primarily structural and recognition molecules, their metabolic precursor, ceramide , is a potent second messenger that plays a central role in mediating neuronal apoptosis (programmed cell death).[3][5] An accumulation of intracellular ceramide can trigger a cascade of events leading to cell death, a process implicated in both acute and chronic neurodegenerative disorders.[6]

Several key signaling pathways are activated by ceramide in neurons:

-

Caspase Activation: Ceramide induces the mitochondrial-dependent intrinsic apoptosis pathway. This involves the release of cytochrome c from mitochondria, which in turn activates a caspase cascade, primarily through caspase-9 and the executioner caspase-3.[6][7]

-

MAP Kinase (MAPK) Pathways: Ceramide differentially modulates MAPK cascades. It has been shown to increase the phosphorylation (activation) of p38 and c-Jun N-terminal kinase (JNK), both of which are implicated in pro-apoptotic signaling.[5] Conversely, it can decrease the phosphorylation of extracellular signal-regulated kinases (ERKs), which are typically associated with survival signals.[5]

-

NF-κB Pathway: In some models of neuronal apoptosis, ceramide accumulation leads to the activation and nuclear translocation of the transcription factor NF-κB, which can, in turn, promote the expression of pro-apoptotic genes.[8]

-

Akt/PKB Pathway Deactivation: Ceramide can induce the dephosphorylation and inactivation of the survival kinase Akt. This leads to the subsequent dephosphorylation and activation of pro-apoptotic targets like BAD and Forkhead transcription factors (FKHR).[6]

Signaling Pathway Diagram

Caption: Ceramide-induced apoptotic signaling cascade in neurons.

Data Summary: Key Molecular Events in Ceramide-Mediated Apoptosis

The following table summarizes the qualitative effects of increased ceramide levels on key signaling molecules in neuronal apoptosis, as identified in the literature.

| Target Molecule / Pathway | Effect of Ceramide | Downstream Consequence | References |

| Akt (PKB) | Dephosphorylation / Inactivation | Decreased survival signaling; activation of pro-apoptotic BAD and FKHR | [6] |

| p38 MAPK | Phosphorylation / Activation | Promotion of apoptosis | [5] |

| JNK MAPK | Phosphorylation / Activation | Promotion of apoptosis | [5] |

| ERK MAPK | Dephosphorylation / Inactivation | Reduced pro-survival signaling | [5] |

| NF-κB | Activation / Nuclear Translocation | Increased expression of pro-apoptotic genes | [8] |

| Mitochondria | Increased Permeability | Release of Cytochrome c | [6] |

| Caspase-9 | Activation | Initiates caspase cascade | [7] |

| Caspase-3 | Activation | Execution of apoptosis (DNA fragmentation, etc.) | [7] |

Experimental Protocols and Methodologies

Investigating the function of cerebrosides and ceramides in neurons involves a multi-faceted approach combining lipidomics, cell biology, and molecular biology techniques.

General Methodology for Analyzing Ceramide-Induced Apoptosis

This protocol outlines a typical workflow for studying the effects of a ceramide analog (e.g., C2-ceramide) on cultured primary neurons.

-

Neuronal Cell Culture:

-

Primary cortical or dorsal root ganglion neurons are isolated from embryonic rodents (e.g., E15-E18 rats).

-

Cells are plated on coated culture dishes (e.g., poly-L-lysine) and maintained in a defined neurobasal medium supplemented with factors like B27 and glutamine.

-

Cultures are allowed to mature for several days in vitro before experimentation.

-

-

Treatment:

-

A stock solution of a cell-permeable ceramide analog (e.g., C2-ceramide) is prepared in a suitable solvent (e.g., DMSO).

-

The neuronal cultures are treated with the ceramide analog at various concentrations and for different time points. Control cultures are treated with the vehicle (DMSO) alone.

-

-

Assessment of Apoptosis:

-

Morphological Analysis: Cell nuclei are stained with a fluorescent dye like Hoechst 33258. Apoptotic cells are identified by condensed or fragmented chromatin.

-

Caspase Activity Assay: Cell lysates are incubated with a fluorogenic substrate specific for an executioner caspase (e.g., Ac-DEVD-AMC for caspase-3). The fluorescence released upon substrate cleavage is measured to quantify enzyme activity.[7]

-

-

Analysis of Signaling Pathways (Western Blotting):

-

Cell lysates from treated and control cultures are collected at various time points.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for the phosphorylated (active) and total forms of signaling proteins (e.g., anti-phospho-p38, anti-total-p38, anti-cleaved-caspase-3).

-

Bands are visualized using chemiluminescence and quantified by densitometry.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying neuronal apoptosis.

Role in Neurodegenerative Diseases

Given the fundamental roles of cerebrosides and their metabolites, it is unsurprising that dysregulation of their homeostasis is implicated in numerous neurodegenerative diseases.[9]

-

Alzheimer's Disease (AD): Studies have reported altered levels of ceramides and gangliosides in the brains of AD patients.[9][10] Ceramide accumulation may contribute to the cytotoxic signaling induced by β-amyloid.[9]

-

Parkinson's Disease (PD): Mutations in the glucocerebrosidase (GBA) gene, which breaks down glucocerebroside, are a significant genetic risk factor for PD. This leads to the accumulation of glucosylceramide, which is thought to promote the toxic aggregation of α-synuclein.[9]

-

Lysosomal Storage Diseases: Genetic defects in the enzymes that catabolize sphingolipids, including cerebrosides, lead to their accumulation in lysosomes, causing severe neurodegeneration. Examples include Gaucher's disease (glucocerebrosidase deficiency) and Krabbe disease (galactocerebrosidase deficiency).

Conclusion and Future Directions

Cerebrosides are indispensable lipids in the neuronal cell membrane, providing structural support, facilitating myelination, and participating in cellular recognition. While structurally vital, their metabolic precursor, ceramide, acts as a critical signaling hub, particularly in the regulation of neuronal apoptosis. Understanding the precise balance between the synthesis, catabolism, and localization of these lipids is paramount for developing therapeutics for a wide range of neurodegenerative and demyelinating disorders.

Future research should focus on elucidating the specific functions of different cerebroside species (defined by their fatty acid chains) and identifying the upstream triggers that lead to the pathological accumulation of ceramide in disease states. Modulating the activity of key enzymes in the sphingolipid metabolic pathway represents a promising, albeit complex, avenue for drug development aimed at restoring neuronal homeostasis and preventing cell death.

References

- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Cerebroside - Wikipedia [en.wikipedia.org]

- 3. Ceramide function in the brain: when a slight tilt is enough - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ceramide-induced apoptosis in cortical neurons is mediated by an increase in p38 phosphorylation and not by the decrease in ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide-induced neuronal apoptosis is associated with dephosphorylation of Akt, BAD, FKHR, GSK-3beta, and induction of the mitochondrial-dependent intrinsic caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]

- 10. Gangliosides as Therapeutic Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Integral Role of Cerebrosides in the Architecture and Function of the Myelin Sheath

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The myelin sheath is a complex, multilayered membrane unique to the nervous system that facilitates the rapid saltatory conduction of nerve impulses. Its integrity is paramount for proper neurological function, and its disruption is a hallmark of demyelinating diseases such as multiple sclerosis. While proteins are crucial components, the functionality and structural stability of myelin are heavily reliant on its rich and specific lipid composition. Among these lipids, cerebrosides, particularly galactosylceramide (GalC), are of paramount importance. This whitepaper provides a comprehensive overview of the role of cerebrosides in myelin sheath formation, stability, and function, with a focus on the underlying molecular mechanisms, relevant quantitative data, and experimental methodologies.

It is important to note that the term "Cerebroside B" is not a standard nomenclature in the scientific literature concerning myelin. Therefore, this guide will focus on the well-established roles of the major cerebrosides found in myelin, with a primary emphasis on galactosylceramide (GalC).

The Synthesis and Molecular Structure of Myelin Cerebrosides

Cerebrosides are a class of glycosphingolipids characterized by a ceramide backbone linked to a single sugar residue. In the context of the myelin sheath, the most abundant and functionally significant cerebroside is galactosylceramide (GalC).[1][2][3]

The synthesis of GalC is a critical step in the process of myelination and is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[1][4][5][6] This enzyme facilitates the transfer of a galactose molecule from UDP-galactose to a ceramide backbone. The expression of CGT is tightly regulated and its activity increases significantly during the period of active myelination.[7]

The structure of GalC, with its hydrophilic galactose headgroup and hydrophobic ceramide tail, is crucial for its function within the myelin membrane. The ceramide portion embeds within the lipid bilayer, while the galactose moiety is exposed on the extracellular surface. This orientation allows for interactions with other lipids and proteins, contributing to the tight compaction and stability of the myelin sheath.[2]

Quantitative Data on Cerebroside Composition in Myelin

The lipid composition of myelin is distinct from other biological membranes, with a notably high concentration of cerebrosides. This enrichment is essential for the specialized functions of myelin.

| Myelin Component | Central Nervous System (CNS) Myelin (% of total lipid) | Peripheral Nervous System (PNS) Myelin (% of total lipid) | Reference |

| Galactosylceramide (Cerebroside) | ~20-25% | ~15-20% | [8][9] |

| Cholesterol | ~25-30% | ~25-30% | [8] |

| Phospholipids | ~40-50% | ~45-55% | [8] |

| Sulfatide | ~4-6% | ~3-5% | [8] |

Functional Roles of Cerebrosides in Myelin Sheath Formation and Maintenance

Cerebrosides are not merely structural components; they play active roles in several key processes of myelination:

-

Oligodendrocyte Differentiation: The synthesis of GalC is a key marker for the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[4]

-

Myelin Sheath Compaction and Stability: The unique structure of GalC allows for strong lateral interactions with other lipids, particularly cholesterol, contributing to the formation of tightly packed and stable membrane domains.[2] These interactions are crucial for the exclusion of water and the formation of the characteristic lamellar structure of myelin.

-

Axo-glial Interactions and Node of Ranvier Formation: Cerebrosides are essential for the proper organization of the nodes of Ranvier, the gaps in the myelin sheath that are critical for saltatory conduction.[10] Studies on mice lacking CGT have shown severe abnormalities in the nodal and paranodal regions, leading to impaired nerve conduction.[4][10] These mice exhibit tremors and hindlimb paralysis, underscoring the functional importance of cerebrosides.[4]

-

Signal Transduction: Cerebrosides can cluster with other lipids and proteins to form lipid rafts, which are specialized membrane microdomains involved in signaling pathways that regulate cell growth, differentiation, and survival.[2]

Experimental Protocols for Studying Cerebrosides in Myelination

A variety of experimental approaches are employed to investigate the role of cerebrosides in myelin formation.

In Vitro Myelination Models

-

Oligodendrocyte-Neuron Co-cultures: This is a widely used model to study the process of myelination in a controlled environment.[11][12]

-

Protocol Outline:

-

Isolate and culture dorsal root ganglion (DRG) neurons from embryonic rodents.

-

Isolate and purify oligodendrocyte precursor cells (OPCs) from the brains of early postnatal rodents.

-

Once DRG neurons have established an axonal network, co-culture them with OPCs.

-

Monitor the differentiation of OPCs into mature oligodendrocytes and the subsequent formation of myelin sheaths around the axons using immunocytochemistry for myelin-specific proteins (e.g., MBP) and lipids.

-

-

-

Organotypic Brain Slice Cultures: These cultures maintain the three-dimensional architecture of the brain tissue, providing a more in vivo-like environment to study myelination.[13]

-

Protocol Outline:

-

Prepare thin slices of brain tissue from young rodents.

-

Culture the slices on a semi-permeable membrane.

-

Myelination can be studied in its normal developmental course or can be induced to demyelinate and subsequently remyelinate.

-

Analyze myelin formation using histological staining or immunohistochemistry.

-

-

Lipid Analysis Techniques

-

Thin-Layer Chromatography (TLC): A classical method for separating and identifying different lipid species, including cerebrosides.

-

Protocol Outline:

-

Extract total lipids from myelin-rich tissue or cultured cells.

-

Spot the lipid extract onto a TLC plate.

-

Develop the plate in a solvent system that separates the lipids based on their polarity.

-

Visualize the separated lipids using specific stains.

-

-

-

Mass Spectrometry (MS): Provides detailed structural information and quantification of lipid molecules. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for comprehensive lipidomic analysis of myelin.[14]

Animal Models

-

CGT Knockout Mice: Mice with a targeted deletion of the CGT gene are unable to synthesize GalC and sulfatide.[4] These animals have been instrumental in elucidating the essential roles of these lipids in myelin formation and function. They exhibit severe neurological deficits, including tremors and paralysis, and display significant myelin abnormalities.[4][10]

Signaling Pathways and Molecular Interactions

The synthesis and function of cerebrosides are integrated into complex signaling networks that control myelination.

Caption: Biosynthesis of Galactosylceramide and its key functions in the myelin sheath.

Experimental Workflow for Investigating Cerebroside Function

The following diagram illustrates a typical experimental workflow for studying the impact of cerebroside deficiency on myelination.

Caption: Experimental workflow for studying cerebroside function in a knockout mouse model.

Conclusion and Future Directions

Cerebrosides, particularly galactosylceramide, are indispensable for the formation, structure, and function of the myelin sheath. Their roles extend from facilitating oligodendrocyte differentiation to ensuring the stability of the mature myelin and the proper architecture of the nodes of Ranvier. The study of these lipids is crucial for understanding the pathophysiology of demyelinating diseases and for the development of novel therapeutic strategies.

Future research should focus on elucidating the precise molecular interactions of cerebrosides with myelin proteins and other lipids, and how these interactions contribute to the long-term integrity of the myelin sheath. Furthermore, investigating the potential of targeting cerebroside metabolism for promoting remyelination in disease states represents a promising avenue for drug development. A deeper understanding of the intricate role of these lipids will undoubtedly pave the way for innovative treatments for a range of debilitating neurological disorders.

References

- 1. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Cerebroside - Wikipedia [en.wikipedia.org]

- 4. Galactolipids in the formation and function of the myelin sheath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Metabolism of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The structural and functional role of myelin fast-migrating cerebrosides: pathological importance in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the accessibility and localisation of cerebrosides in central nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for assessing myelination by human iPSC-derived oligodendrocytes in Shiverer mouse ex vivo brain slice cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Myelin Lipid Composition in the Central Nervous System Is Regionally Distinct and Requires Mechanistic Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Catabolism of Cerebrosides: A Technical Guide to Degradation Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catabolism of cerebrosides, a class of glycosphingolipids crucial to cellular function, particularly in the nervous system. This document details the enzymatic pathways of cerebroside degradation, the resulting metabolic products, and the experimental methodologies used to study these processes. A thorough understanding of these pathways is critical for research into lysosomal storage diseases, neurodegenerative disorders, and the development of novel therapeutic interventions.

Introduction to Cerebroside Catabolism

Cerebrosides are monoglycosylceramides, consisting of a ceramide backbone linked to a single sugar residue. The two most common types are galactocerebrosides (galactosylceramides) and glucocerebrosides (glucosylceramides), which are key components of myelin sheaths and cell membranes, respectively[1]. The breakdown of these molecules is a critical process for maintaining cellular homeostasis and occurs primarily within the lysosomes[1][2].

The catabolic process is a sequential enzymatic degradation that breaks down cerebrosides into their constituent parts: a sugar moiety and ceramide. The ceramide is then further metabolized into sphingosine and a fatty acid[2]. Deficiencies in the enzymes responsible for these catabolic steps lead to the accumulation of their respective substrates, resulting in severe lysosomal storage diseases such as Krabbe disease and Gaucher disease[1][2].

The Core Catabolic Pathway of Cerebrosides

The degradation of cerebrosides is a two-step process initiated in the lysosome by the hydrolytic cleavage of the glycosidic bond. This is followed by the breakdown of the resulting ceramide.

Step 1: Hydrolysis of the Glycosidic Bond

The initial and rate-limiting step in cerebroside catabolism is the hydrolysis of the sugar moiety from the ceramide backbone. This reaction is catalyzed by specific lysosomal hydrolases, with the assistance of saposin activator proteins[3][4].

-

Galactocerebroside Catabolism : Galactocerebrosidase (GALC), also known as β-galactosidase, catalyzes the hydrolysis of galactocerebroside into galactose and ceramide[2]. A deficiency in this enzyme leads to Krabbe disease, characterized by the accumulation of galactocerebroside[1][2].

-

Glucocerebroside Catabolism : Glucocerebrosidase (GCase), also known as β-glucosidase, is responsible for the breakdown of glucocerebroside into glucose and ceramide[2]. Insufficient activity of this enzyme results in Gaucher disease, where glucocerebroside accumulates in various tissues[2].

These enzymatic reactions occur at an optimal acidic pH of 4.5-5.0, consistent with the lysosomal environment[5][6].

Step 2: Catabolism of Ceramide

The ceramide generated from the hydrolysis of cerebrosides is further catabolized by the enzyme acid ceramidase (ASAH1) within the lysosome. This enzyme hydrolyzes the amide bond of ceramide, releasing sphingosine and a free fatty acid[7][8]. Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a critical signaling molecule[9][10]. S1P can be reversibly dephosphorylated back to sphingosine or irreversibly degraded by sphingosine-1-phosphate lyase (SGPL1) into phosphoethanolamine and a long-chain aldehyde (hexadecenal)[2][10][11].

Quantitative Data on Cerebroside Catabolism

The following tables summarize key quantitative data for the enzymes involved in cerebroside catabolism. It is important to note that kinetic parameters can vary depending on the substrate (natural or artificial), assay conditions, and enzyme source.

Table 1: Enzyme Kinetic Parameters for Galactocerebrosidase (GALC)

| Substrate | Enzyme Source | Km | Vmax | kcat | Optimal pH | Reference(s) |

| 4-nitrophenyl-β-D-galactopyranoside (4NβDG) | Mouse GALC | 5.1 ± 0.3 mM | 46.6 ± 1.6 nmol·min−1·µg−1 | 57.8 s−1 | 4.5 - 5.0 | [2][5] |

| Natural β-D-galactocerebroside | Not Specified | Not Specified | Not Specified | Not Specified | 4.5 - 5.0 | [2] |

Table 2: Enzyme Kinetic Parameters for Glucocerebrosidase (GCase)

| Substrate | Enzyme Source | Km | Vmax | Optimal pH | Reference(s) |

| Glucosylceramide | Recombinant human GCase | 108 µM | Not Specified | 5.2 | [4][7] |

| Bodipy-glucosylceramide | Recombinant human GCase | 145 µM | Not Specified | 5.2 | [4][7] |

| 4-Methylumbelliferyl β-D-glucopyranoside (4MU-β-glc) | Recombinant human GCase | 768 µM | 1.56 pmol/min | 5.2 | [7] |

| p-Nitrophenyl-β-D-glucopyranoside (PNPG) | Human leukocyte GCase | 12.6 mM | 333 U/mg | 5.0 | [6] |

Table 3: Enzyme Kinetic Parameters for Acid Ceramidase (ASAH1)

| Substrate | Enzyme Source | Km | Vmax | Optimal pH | Reference(s) |

| D-erythro-sphingosine (reverse reaction) | Recombinant human ASAH1 | 23.75 µM | 208.3 pmol/µg/h | 5.5 | [12] |

| Lauric acid (reverse reaction) | Recombinant human ASAH1 | 73.76 µM | 232.5 pmol/µg/h | 5.5 | [12] |

| N-lauroylsphingosine | Not Specified | 389 - 413 µM | Not Specified | 4.2 - 4.3 | [13] |

Table 4: Enzyme Kinetic Parameters for Sphingosine-1-Phosphate Lyase (SGPL1)

| Substrate | Enzyme Source | Km | Limit of Detection | Reference(s) |

| C17-sphinganine-1-phosphate | Not Specified | 6 µM | 281 fmol | [11] |

| NBD-labeled fluorescent substrate | Not Specified | Not Specified | 8 pmol/mg/min | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cerebroside catabolism.

Assay for β-Galactocerebrosidase (GALC) Activity

This protocol is adapted from a method using a fluorogenic substrate[1].

Materials:

-

Cell lysate

-

6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (substrate)

-

Sodium taurocholate

-

Citrate-phosphate buffer, pH 4.6

-

Glycine buffer, 0.4 M, pH 10.8 (stop solution)

-

96-well plates

-

Incubator at 37°C

-

Fluorescence plate reader (360 nm excitation / 460 nm emission)

-

BCA protein assay kit

Procedure:

-

Prepare cell lysates by treating cells with lysis buffer (e.g., 150mM NaCl, 50mM Na2HPO4, pH 6.9, 1mM EDTA, 1% Igepal with protease inhibitors) on ice for 30 minutes, followed by centrifugation at 20,000 x g for 10 minutes at 4°C.

-

In a 96-well plate, mix the cell lysate with the substrate solution containing 0.4 mM 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside and 1 mg/mL sodium taurocholate in citrate-phosphate buffer, pH 4.6.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 0.4 M glycine buffer, pH 10.8.

-

Measure the fluorescence using a plate reader with excitation at 360 nm and emission at 460 nm.

-

Determine the protein concentration of the cell lysate using a BCA assay.

-

Normalize the enzyme activity to the protein concentration.

Assay for β-Glucocerebrosidase (GCase) Activity

This protocol utilizes the natural substrate glucosylceramide in a high-throughput format[4].

Materials:

-

Recombinant human glucocerebrosidase

-

Glucosylceramide (natural substrate)

-

Assay buffer (e.g., 0.1 M citrate buffer, pH 5.2, with 0.8% w/v sodium taurocholate)

-

384-well plates

-

Incubator

-

Detection system (e.g., coupled enzyme assay to detect glucose release)

Procedure:

-

Prepare a solution of glucosylceramide in the assay buffer.

-

In a 384-well plate, add the recombinant human glucocerebrosidase.

-

Initiate the reaction by adding the glucosylceramide substrate solution.

-

Incubate the plate for a specified time at a controlled temperature.

-

Stop the reaction and measure the amount of glucose produced using a suitable detection method.

-

Calculate enzyme activity based on the rate of glucose formation.

Quantification of Ceramide by Mass Spectrometry

This method allows for the sensitive and accurate quantification of different ceramide species[14].

Materials:

-

Biological samples (e.g., plasma, tissue homogenates)

-

Internal standards (e.g., C17 and C25 ceramides)

-

Solvents for lipid extraction (e.g., Bligh and Dyer method)

-

Silica gel column for plasma samples

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

-

Electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

-

Lipid Extraction:

-

For tissue samples, perform a Bligh and Dyer extraction.

-

For plasma samples, isolate sphingolipids using a silica gel column.

-

-

HPLC Separation:

-

Inject the extracted lipids onto a reverse-phase HPLC column.

-

Separate the ceramide species using a suitable gradient of mobile phases.

-

-

MS/MS Detection:

-

Introduce the HPLC eluent into the ESI-MS/MS system.

-

Perform multiple reaction monitoring (MRM) to detect and quantify specific ceramide species based on their precursor and product ions.

-

-

Quantification:

-

Use the peak areas of the endogenous ceramides and the internal standards to calculate the concentration of each ceramide species.

-

Assay for Acid Ceramidase (ASAH1) Activity

This protocol is based on a fluorogenic method[14].

Materials:

-

Cell lysates

-

Rbm14-12 (fluorogenic substrate)

-

Sodium acetate buffer, 25 mM, pH 4.5

-

Sucrose solution, 0.2 M

-

Methanol

-

Sodium periodate (NaIO4) solution (2.5 mg/mL in 100 mM glycine-NaOH buffer, pH 10.6)

-

Glycine-NaOH buffer, 100 mM, pH 10.6

-

96-well plates

-

Incubator at 37°C

-

Fluorescence spectrophotometer (355 nm excitation / 460 nm emission)

Procedure:

-

Prepare cell lysates and quantify protein concentration.

-

In a 96-well plate, prepare a reaction mixture containing 74.5 µl of sodium acetate buffer, 0.5 µl of 4 mM Rbm14-12 substrate solution (final concentration 20 µM), and 10 to 25 µg of protein in 25 µl of sucrose solution.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 8 µl of methanol.

-

Add 32 µl of NaIO4 solution and incubate at 37°C in the dark for 1 hour for oxidation.

-

Add 32 µl of glycine-NaOH buffer.

-

Measure fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Visualization of Catabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways in cerebroside catabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echelon-inc.com [echelon-inc.com]

- 4. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid ceramidase HTS assay [bio-protocol.org]

- 7. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. researchgate.net [researchgate.net]

- 10. bioconductor.org [bioconductor.org]

- 11. Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The reverse activity of human acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Neuronal Landscape: A Technical Guide to the Subcellular Localization of Cerebrosides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrosides, a class of monoglycosylceramides, are fundamental components of neuronal membranes, playing pivotal roles in the structural integrity of the myelin sheath, cell signaling, and neurodevelopment. Understanding their precise subcellular distribution is critical for elucidating their functions in both physiological and pathological contexts, thereby paving the way for novel therapeutic strategies in neurodegenerative diseases.

This technical guide provides a comprehensive overview of the subcellular localization of key cerebrosides in neurons. It has come to our attention that the specific entity "Cerebroside B" (N-(2-hydroxy-hexadecanoyl)-1-beta-glucosyl-9-methyl-sphinga-4E,8E-dienine) is primarily documented in fungal species with a notable absence of literature regarding its presence and localization within neurons. Consequently, this guide will focus on two well-characterized and highly relevant cerebrosides in the mammalian nervous system: galactosylceramide (GalCer) and glucosylceramide (GlcCer). These molecules serve as archetypes for understanding the distribution and function of cerebrosides within the intricate subcellular architecture of neurons.

This document will delve into the quantitative distribution of these lipids, provide detailed experimental protocols for their study, and visualize a key signaling pathway in which they participate.

Subcellular Distribution of Neuronal Cerebrosides

The distribution of cerebrosides within neurons is highly compartmentalized, reflecting their specialized functions. Galactosylceramide is predominantly found in the myelin sheath produced by oligodendrocytes, which ensheathes neuronal axons, while glucosylceramide is more broadly distributed within neuronal membranes and serves as a precursor for more complex gangliosides.

Quantitative Data on Cerebroside Distribution

Precise quantitative data on the subcellular distribution of cerebrosides is often presented as a percentage of the total lipid content of a specific organelle or membrane fraction. The following table summarizes the relative abundance of galactosylceramide and glucosylceramide in key subcellular compartments of the central nervous system.

| Subcellular Compartment | Galactosylceramide (% of total lipid) | Glucosylceramide (% of total lipid) | Primary Function in this Compartment | References |

| Myelin Sheath | ~23% | Low levels | Structural integrity, insulation, and speeding up of nerve impulse conduction. | [1][2][3] |

| Oligodendrocyte Plasma Membrane | High | Present | Synthesis and trafficking of myelin components. | [4] |

| Neuronal Plasma Membrane | Low levels | Major component of the outer leaflet | Cell-cell recognition, adhesion, and modulation of signal transduction in lipid rafts. | [5] |

| Endoplasmic Reticulum (ER) | Present (synthesis site) | Present (synthesis site) | Site of synthesis for both GalCer and GlcCer. | [4][6] |

| Golgi Apparatus | Present | Present (precursor for gangliosides) | Further processing and sorting of glycosphingolipids. | [7] |

| Axonal Membrane | Enriched in myelinated regions | Distributed along the axon | Maintenance of axonal integrity and function. | [8][9] |

| Neuronal Soma | Low levels | Present | General membrane functions and precursor for ganglioside synthesis. | |

| Mitochondria-Associated ER Membranes (MAM) | Detected | Detected | Potential role in lipid transfer and signaling between ER and mitochondria. | [10] |

| Exosomes | Not typically reported | Present | Intercellular transfer from neurons to glia for degradation. | [11] |

Experimental Protocols for Determining Subcellular Localization

A multi-pronged approach is essential for accurately determining the subcellular localization of cerebrosides. The following sections detail the core methodologies employed in this field of research.

Subcellular Fractionation of Brain Tissue

This technique allows for the isolation of different organelles from brain homogenates through a series of centrifugation steps. Subsequent lipid analysis of these fractions provides quantitative data on cerebroside distribution.

Protocol:

-

Tissue Homogenization:

-

Dissect the brain region of interest in ice-cold homogenization buffer (e.g., 225 mM mannitol, 25 mM sucrose, 30 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors)[10].

-

Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (A) followed by a tight-fitting pestle (B) on ice.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet the nuclear fraction (P1)[12].

-

Collect the supernatant (S1) and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the crude mitochondrial fraction (P2)[13].

-

Collect the supernatant (S2) and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (P3, enriched in ER and Golgi) and the final supernatant (S3, cytosolic fraction)[13][14].

-

-

Myelin Fractionation (Optional):

-

For myelin isolation, the initial homogenate can be subjected to a discontinuous sucrose density gradient centrifugation. Myelin, being lipid-rich and less dense, will band at the interface of lower sucrose concentrations.

-

-

Lipid Extraction and Analysis:

-

Extract total lipids from each fraction using a modified Folch procedure with chloroform:methanol (2:1, v/v).

-

Analyze the lipid extracts by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry to identify and quantify galactosylceramide and glucosylceramide.

-

Immunofluorescence Staining of Cultured Neurons

This method provides high-resolution visualization of cerebroside distribution within individual cells.

Protocol:

-

Cell Culture and Fixation:

-

Culture primary neurons or neuronal cell lines on glass coverslips.

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

For intracellular targets, permeabilize the cells with a gentle detergent like digitonin (e.g., 120 µg/ml in PBS) to preserve lipid integrity, as harsh detergents like Triton X-100 can extract lipids[15].

-

Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) or normal goat serum in PBS for 1 hour.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific for galactosylceramide or glucosylceramide diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a confocal microscope to obtain high-resolution images of the subcellular localization of the target cerebroside.

-

MALDI Imaging Mass Spectrometry (MALDI-IMS)

MALDI-IMS is a powerful technique for visualizing the spatial distribution of lipids directly in tissue sections without the need for antibodies.

Protocol:

-

Tissue Preparation:

-

Rapidly freeze the brain tissue and section it using a cryostat to a thickness of 10-20 µm.

-

Thaw-mount the tissue sections onto conductive glass slides.

-

-

Matrix Application:

-

Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) uniformly over the tissue section. This can be done using an automated sprayer or sublimation to ensure a fine, homogenous crystal layer[16].

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra across the entire tissue section in a grid-like pattern using a MALDI-TOF mass spectrometer. The laser is fired at each coordinate (pixel), desorbing and ionizing the lipids from the tissue.

-

-

Image Generation:

-

Generate ion-density maps for the specific mass-to-charge ratios (m/z) corresponding to galactosylceramide and glucosylceramide. The intensity of the signal at each pixel is represented by a color scale, creating a visual map of the lipid's distribution across the brain section.

-

Signaling Pathways Involving Neuronal Cerebrosides

Cerebrosides are not merely structural lipids; they are also active participants in crucial signaling cascades. Glucosylceramide, as the precursor to gangliosides, is integral to pathways that modulate neuronal function and energy homeostasis. One such pathway is the leptin receptor signaling cascade in hypothalamic neurons.

Glucosylceramide-Derived Gangliosides in Leptin Receptor Signaling

In hypothalamic neurons, which are key regulators of body weight and metabolism, GCS-derived gangliosides, such as GM1 and GD1a, are essential for the proper function of the leptin receptor (ObR)[17]. These gangliosides are thought to form complexes with the receptor within the plasma membrane, facilitating efficient signal transduction upon leptin binding.

Below is a DOT language script to visualize this signaling pathway.

Leptin receptor signaling pathway facilitated by GCS-derived gangliosides in hypothalamic neurons.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the subcellular localization of a cerebroside in brain tissue.

Workflow for determining the subcellular localization of cerebrosides in neurons.

The subcellular localization of cerebrosides is a critical determinant of their function in the nervous system. While galactosylceramide is a hallmark of the myelin sheath, essential for its insulating properties, glucosylceramide plays a more widespread role in neuronal membranes and as a key metabolic precursor for complex gangliosides involved in signaling. The methodologies outlined in this guide—subcellular fractionation, immunofluorescence, and MALDI imaging mass spectrometry—provide a robust toolkit for researchers to investigate the intricate distribution of these vital lipids. A deeper understanding of cerebroside trafficking and localization will undoubtedly unveil new insights into neuronal health and disease, offering novel avenues for therapeutic intervention.

References

- 1. Characteristic Composition of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oligodendroglial membrane dynamics in relation to myelin biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. assaygenie.com [assaygenie.com]

- 6. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]

- 8. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth | Journal of Neuroscience [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neuronal activity induces glucosylceramide that is secreted via exosomes for lysosomal degradation in glia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myelin Lipid Composition in the Central Nervous System Is Regionally Distinct and Requires Mechanistic Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subcellular fractionation protocol [abcam.com]

- 14. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 15. Immunostaining for oligodendrocyte-specific galactosphingolipids in fixed brain sections using the cholesterol-selective detergent digitonin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Visualization of Brain Gangliosides Using MALDI Imaging Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. Neuronal Expression of Glucosylceramide Synthase in Central Nervous System Regulates Body Weight and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of Fungal and Mammalian Cerebroside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrosides, a class of monoglycosylceramides, are integral components of cell membranes in both fungi and mammals. While sharing a basic structural framework of a ceramide lipid anchor linked to a single sugar moiety, significant structural divergences exist between fungal and mammalian cerebrosides. These differences, particularly in the ceramide backbone and fatty acid composition, have profound implications for their biological functions, signaling pathways, and potential as therapeutic targets. This technical guide provides an in-depth exploration of the structural disparities between fungal and mammalian Cerebroside B, alongside detailed experimental protocols for their analysis and a visualization of their associated signaling pathways.

Core Structural Differences: A Comparative Analysis

The fundamental structural unit of this compound in both fungi and mammals is a ceramide, which consists of a sphingoid long-chain base (LCB) linked to a fatty acid via an amide bond. A glucose or galactose sugar is then attached to the C1 hydroxyl group of the LCB. The key distinctions lie in the specific composition of the LCB and the fatty acid chain.[1][2][3][4]

Table 1: Comparison of Core Structural Features

| Feature | Fungal this compound (Glucosylceramide) | Mammalian this compound (Galactosylceramide) |

| Sphingoid Long-Chain Base | Predominantly 9-methyl-4,8-sphingadienine[2][3][5] | Sphingosine or Dihydrosphingosine[6] |

| Fatty Acid Chain | Typically hydroxylated (e.g., 2-hydroxy fatty acids) with chain lengths of C13-C18.[1][2][3] | Varied chain lengths (C14-C26), can be saturated, monounsaturated, and hydroxylated or non-hydroxylated.[7][8][9] |

| Sugar Moiety | Primarily Glucose (Glc)[2][10] | Primarily Galactose (Gal) in neural tissue[6][11] |

The Fungal Signature: 9-Methyl-4,8-sphingadienine

A hallmark of most fungal cerebrosides is the unique sphingoid base, 9-methyl-4,8-sphingadienine.[2][3][5] This structure, with its methyl group at the C9 position and double bonds at C4 and C8, is not found in mammals and represents a key point of divergence. This distinct LCB is a crucial determinant of the physical properties and biological activity of fungal cerebrosides.

Mammalian Diversity: Sphingosine and Fatty Acid Heterogeneity

In contrast, mammalian cerebrosides, particularly galactosylceramides prevalent in the nervous system, typically feature a sphingosine or dihydrosphingosine backbone.[6] Furthermore, the fatty acid composition in mammalian cerebrosides is highly heterogeneous, with a wide range of chain lengths and degrees of saturation and hydroxylation.[7][8][9] This diversity contributes to the varied functions of cerebrosides in different mammalian tissues.

Signaling Pathways: Distinct Roles in Cellular Processes

The structural variations between fungal and mammalian this compound directly influence their involvement in cellular signaling.

Fungal Glucosylceramide Signaling

In fungi, glucosylceramide (GlcCer) is not merely a structural component but also a critical signaling molecule involved in growth, differentiation, and virulence.[1][11][12][13] The biosynthesis of GlcCer is essential for filamentous growth in many fungal species.[10] Moreover, fungal GlcCer has been identified as a target for antifungal proteins and peptides, highlighting its importance in host-pathogen interactions.[8][14]

Caption: Fungal Glucosylceramide Biosynthesis and Functional Roles.

Mammalian Galactosylceramide Signaling

In mammals, galactosylceramide (GalCer) is a major component of myelin and plays a crucial role in the function of oligodendrocytes, the myelin-producing cells of the central nervous system.[2][7][15] GalCer is involved in oligodendrocyte differentiation and the formation of specialized membrane domains.[7] Aberrant GalCer metabolism is implicated in neurodegenerative diseases, such as painful diabetic neuropathy, highlighting its importance in neuron-glia interactions.[4][16]

Caption: Mammalian Galactosylceramide Synthesis and Roles in the CNS.

Experimental Protocols

I. Purification of this compound

A robust purification protocol is the essential first step for any structural or functional analysis.

Caption: General Workflow for this compound Purification.

A. Lipid Extraction (Modified Folch Method) [17]

-

Homogenize fungal mycelia or mammalian tissue in a chloroform/methanol (2:1, v/v) mixture.